3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate
Description
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-21(2)20(23)27-13-6-7-14-17(10-13)26-11-15(19(14)22)12-5-8-16(24-3)18(9-12)25-4/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSZPLWXFDYAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylcarbamate Moiety: The final step involves the reaction of the intermediate product with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or thiols can replace the dimethylcarbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Modulation of Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and inflammation.
Interaction with Receptors: Binding to cellular receptors and modulating their activity to produce therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromen-4-one Core
Methoxy Position and Number
- 3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl Diethylcarbamate (): Replacing the 3,4-dimethoxyphenyl group with a 4-methoxyphenyl reduces steric bulk and electron-donating capacity. The diethylcarbamate group (vs.
- The 3-methoxy substituent may reduce antioxidant efficacy compared to 3,4-dimethoxy analogs, as observed in curcumin derivatives .
Trifluoromethyl and Methyl Modifications
- [3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Dimethylcarbamate (): The trifluoromethyl group at position 2 enhances electronegativity and metabolic resistance. This modification could improve binding affinity to hydrophobic enzyme pockets, as seen in protease inhibitors .
Carbamate Group Variations
Dimethylcarbamate derivatives generally exhibit faster metabolic degradation than diethylcarbamates due to reduced steric protection of the ester bond .
Biological Activity
3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the chromenone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromenone core with a dimethylcarbamate group and a 3,4-dimethoxyphenyl substituent. Its molecular formula is , and it exhibits characteristics typical of chromenone derivatives, including antioxidant and anti-inflammatory properties.
Antioxidant Activity
Studies indicate that this compound demonstrates significant antioxidant activity. It can inhibit the production of reactive oxygen species (ROS) in various cellular models. This activity is critical for protecting cells from oxidative stress-related damage, which is implicated in numerous diseases, including cancer and cardiovascular disorders .
Anti-inflammatory Effects
The compound has been shown to reduce inflammation markers in cellular assays. It inhibits key signaling pathways such as NF-κB, which plays a crucial role in the inflammatory response. By modulating these pathways, the compound may help alleviate conditions characterized by chronic inflammation .
Anticancer Properties
Research highlights the potential anticancer effects of this compound. It has been observed to induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial function. The compound also exhibits cell cycle arrest, preventing the proliferation of cancer cells .
The biological activity of this compound is attributed to its interaction with multiple molecular targets:
- Enzyme Inhibition : It inhibits enzymes involved in oxidative stress pathways such as NADPH oxidase.
- Signal Modulation : The compound modulates inflammatory signaling pathways like NF-κB and MAPK.
- Apoptosis Induction : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Primary Activity | Notes |
|---|---|---|---|
| 3-(3,4-Dimethoxyphenyl)-4H-chromen-4-one | Structure | Antioxidant | Lacks carbamate group |
| 7-Hydroxy-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one | Structure | Anticancer | Hydroxyl group alters activity |
| 3-(2,4-Dichlorophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate | Structure | Anticancer | Similar structure with different substituents |
Case Studies
- In Vitro Studies : In Huh7 hepatocyte cells treated with oleic acid, the compound significantly reduced lipid droplet formation and improved cell viability compared to controls. This suggests potential applications in treating non-alcoholic fatty liver disease (NAFLD) .
- Cancer Cell Lines : In studies involving various cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values indicating effective growth inhibition and apoptosis induction at low concentrations .
Q & A
Q. What are the critical steps and analytical methods for synthesizing 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate?
Answer: The synthesis involves multi-step organic reactions:
- Step 1: Condensation of substituted benzaldehydes with malonate derivatives (e.g., dimethyl malonate) under reflux in methanol with catalytic piperidine to form the chromene backbone .
- Step 2: Introduction of the dimethylcarbamate group via nucleophilic substitution or carbamate coupling, requiring anhydrous conditions and reagents like dimethylcarbamoyl chloride .
- Purification: Column chromatography (SiO₂, chloroform or DCM eluent) is essential to isolate the compound in high purity (~51–84% yields reported for analogous syntheses) .
- Characterization:
Q. How can researchers ensure compound stability during storage and experimentation?
Answer:
- Storage: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Moisture accelerates degradation into phenolic byproducts .
- Handling: Use anhydrous solvents (e.g., DCM, THF) and gloveboxes for moisture-sensitive reactions.
- Stability Assays: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during structural validation?
Answer:
- Cross-Validation: Compare experimental NMR (e.g., δ 8.63 ppm for oxime protons in analogous compounds) with computational predictions (DFT or machine learning-based tools) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 328.1420) to rule out impurities .
- X-ray Crystallography: Resolve ambiguous stereochemistry or crystallize derivatives (e.g., methanolate salts) for definitive structural assignment .
Q. What experimental design principles apply to studying structure-activity relationships (SAR) for this compound?
Answer:
- Variable Selection: Systematically modify substituents (e.g., methoxy → ethoxy, carbamate → urea) to assess pharmacological effects.
- Control Groups: Include unsubstituted chromen-4-one analogs and carbamate-free derivatives to isolate functional group contributions .
- Biological Assays: Pair in vitro enzyme inhibition studies (e.g., kinase assays) with in silico docking simulations to validate binding hypotheses .
Q. How can reaction yields be optimized for large-scale synthesis?
Answer:
- Solvent Optimization: Replace methanol with DMF or acetonitrile to enhance solubility of aromatic intermediates .
- Catalyst Screening: Test alternatives to piperidine (e.g., DBU, DMAP) for improved kinetics in chromene cyclization .
- Process Control: Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction endpoints and minimize byproducts .
Q. What methodologies address conflicting bioactivity data across studies?
Answer:
- Meta-Analysis: Aggregate data from multiple assays (e.g., IC₅₀ values against cancer cell lines) to identify outliers or cell-type-specific effects.
- Dose-Response Curves: Ensure consistent concentration ranges (e.g., 1 nM–100 µM) and negative controls (DMSO vehicle) .
- Mechanistic Studies: Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
